molecular formula C4H7NO2 B14078538 Acetic acid, imino-, ethyl ester CAS No. 101706-25-6

Acetic acid, imino-, ethyl ester

Cat. No.: B14078538
CAS No.: 101706-25-6
M. Wt: 101.10 g/mol
InChI Key: FCZFPMKLLXTSNP-UHFFFAOYSA-N
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Description

Acetic acid, imino-, ethyl ester (IUPAC name: ethyl iminoacetate) is an ester derivative of acetic acid where the hydroxyl group is replaced by an imino group (-NH-) and an ethyl ester moiety. Its molecular formula is C₄H₉NO₂, with a molecular weight of 119.12 g/mol (inferred from structural analogs in ). Synonyms include ethyl acetimidate hydrochloride and ethyl ethanimidate hydrochloride . This compound is primarily used in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination chemistry due to its reactive imino group .

Properties

CAS No.

101706-25-6

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

ethyl 2-iminoacetate

InChI

InChI=1S/C4H7NO2/c1-2-7-4(6)3-5/h3,5H,2H2,1H3

InChI Key

FCZFPMKLLXTSNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=N

Origin of Product

United States

Preparation Methods

Preparative Thin-Layer Chromatography (TLC)

Crude reaction mixtures are purified using TLC with petrol ether/ethyl acetate (3:1) or cyclohexane/ethyl acetate (2:1) as eluents. This method achieves >95% purity for small-scale syntheses.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) resolves iminoester derivatives from byproducts. For example, gram-scale synthesis of bisindole derivatives achieved 57% yield after column purification.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Condensation 0–5°C, HCl gas 77% Scalable, cost-effective Moisture-sensitive
MnO$$_2$$ Oxidation 25°C, CH$$2$$Cl$$2$$ 65–89% Broad substrate scope Requires PMP-protected glycine
High Vacuum Distillation 95–105°C, 0.2 mbar 63% High purity Equipment-intensive
CDC 60°C, THF 58–72% Redox-neutral DDQ cost and toxicity

Reaction Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing ionic intermediates.
  • Ether solvents (e.g., THF) minimize side reactions in CDC protocols.

Catalytic Additives

  • Titanium tetraisopropoxide (Ti(OiPr)$$_4$$) enhances stereoselectivity in asymmetric Mannich reactions using α-iminoesters.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain temperature control and reduce reaction times. For example, a pilot plant achieved 85% yield by using a plug-flow reactor with a residence time of 10 minutes.

Emerging Methodologies

Recent advances include photocatalytic imination using visible light and eosin Y as a catalyst. This method operates at room temperature and achieves 70% yield, offering a greener alternative to traditional routes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares ethyl iminoacetate with structurally related acetic acid esters:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Key Applications
Acetic acid, imino-, ethyl ester C₄H₉NO₂ 119.12 37662-05-8† Imino, ester Pharmaceutical intermediates
Acetic acid, nitro-, ethyl ester C₄H₇NO₄ 133.10 626-35-7 Nitro, ester Explosive precursors
Acetic acid, pentyl ester C₇H₁₄O₂ 130.19 628-63-7 Ester Antifungal VOCs in agriculture
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester C₁₂H₁₅NO₂ 205.26 37662-05-8 Phenylethyl-imino, ester Chiral synthesis

†CAS number overlaps due to stereoisomerism in and .

Key Structural Differences :

  • Ethyl nitroacetate (C₄H₇NO₄) substitutes the imino group with a nitro group, enhancing electrophilicity for explosive applications .
  • Ethyl pentyl acetate lacks nitrogen-based functional groups, making it less reactive in coordination chemistry but effective as a solvent or antifungal agent .
  • The phenylethyl-imino derivative (C₁₂H₁₅NO₂) introduces a chiral center, enabling enantioselective synthesis .

Comparisons :

  • Ethyl nitroacetate : Produced through nitration of ethyl acetate, requiring strong acids and controlled temperatures .
  • Antifungal esters (e.g., pentyl ester) : Often isolated from microbial VOCs or synthesized via esterification of acetic acid with alcohols .

Reactivity :

  • The imino group in ethyl iminoacetate participates in Schiff base formation, enabling coordination with transition metals .
  • Nitro groups in ethyl nitroacetate undergo reduction reactions to form amines or amides .

Physicochemical Properties

Property Ethyl Iminoacetate Ethyl Nitroacetate Ethyl Pentyl Acetate
Boiling Point (°C) ~125* 126–128 124–126
Density (g/mL) 1.02–1.05† 1.12 0.88
Solubility in Water Low Low 0.7 g/100 mL
IR Absorption (cm⁻¹) 1760 (ester), 1560 (N=N) 1720 (nitro) 1740 (ester)

*Estimated based on analogs; †Predicted from molecular volume.

Research Findings and Comparative Analysis

  • Antimicrobial Activity: Ethyl iminoacetate derivatives (e.g., 4a–c) show MIC values of 12.5–25 µg/mL against gram-positive bacteria, outperforming pentyl ester derivatives (MIC >100 µg/mL) .
  • Thermal Stability: Ethyl nitroacetate decomposes at 150°C, while ethyl iminoacetate remains stable up to 200°C .
  • Chiral Applications: The phenylethyl-imino derivative (C₁₂H₁₅NO₂) achieves >90% enantiomeric excess in asymmetric syntheses .

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